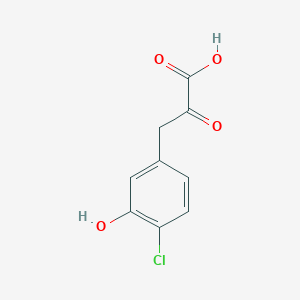
3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a chloro-substituted phenyl ring, a hydroxy group, and a keto group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-hydroxybenzaldehyde and pyruvic acid.
Condensation Reaction: The aldehyde group of 4-chloro-3-hydroxybenzaldehyde reacts with the keto group of pyruvic acid under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperature, and pressure to enhance yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to scale up production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-(4-Chloro-3-oxophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(4-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of 3-(4-Amino-3-hydroxyphenyl)-2-oxopropanoic acid or 3-(4-Mercapto-3-hydroxyphenyl)-2-oxopropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chloro-3-hydroxyphenyl)-2-hydroxypropanoic acid
- 3-(4-Amino-3-hydroxyphenyl)-2-oxopropanoic acid
- 3-(4-Mercapto-3-hydroxyphenyl)-2-oxopropanoic acid
Uniqueness
3-(4-Chloro-3-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of both chloro and hydroxy substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups provides a versatile platform for chemical modifications and the development of derivatives with enhanced properties.
Eigenschaften
Molekularformel |
C9H7ClO4 |
|---|---|
Molekulargewicht |
214.60 g/mol |
IUPAC-Name |
3-(4-chloro-3-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7ClO4/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
InChI-Schlüssel |
DLEUCKHFHRIUAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















